6-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(dimethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)4-3-5(10)8-6(11)7-4/h3H,1-2H3,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLGVBOEKLBPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309637 | |
| Record name | 6-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4805-72-5 | |
| Record name | 6-(Dimethylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4805-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 212428 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004805725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC212428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors. One common method is the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine-2,4-dione derivatives.
Reduction: Formation of 6-(dimethylamino)pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown inhibition of d-Dopachrome tautomerase activity, which is linked to the proliferation of non-small cell lung cancer (NSCLC) cells. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their inhibitory potency against cancer cell lines .
Table 1: Inhibitory Potency of Pyrimidine Derivatives on NSCLC Cells
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5a | 5.1 ± 0.5 | MIF2 |
| 5b | 7.0 ± 0.8 | MIF2 |
| 7d | 1.7 ± 0.1 | MIF2 |
Synthetic Methodologies
The compound is also pivotal in synthetic chemistry, particularly in multicomponent reactions (MCRs). These reactions facilitate the construction of complex molecular architectures efficiently.
Synthesis of Bioactive Heterocycles
A notable application is in the one-pot synthesis of bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives through MCRs. The optimization of reaction conditions has led to high yields of desired products when reacting with various aldehydes .
Table 2: Optimization of Reaction Conditions for Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| No catalyst | No solvent | 24 | Trace |
| CAN (10 mol%) | EtOH | 4 | 71 |
| CAN (10 mol%) | H2O | 10 | 56 |
Biological Activities
The biological activities attributed to pyrimidine derivatives are diverse and include antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Studies have shown that certain pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis .
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
Mechanism of Action
The mechanism of action of 6-(dimethylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Solubility: Dimethylamino derivatives exhibit improved water solubility compared to arylthio or benzylamino analogs due to the polar tertiary amine group .
- Biological Activity: Arylthio derivatives (e.g., 12e–12g) show anti-HIV activity (IC₅₀ values in µM range), while dimethylamino analogs may target eukaryotic elongation factor-2 kinase (eEF-2K) based on structural similarities to pyrido[2,3-d]pyrimidine inhibitors .
Physicochemical Properties
Biological Activity
6-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various derivatives that exhibit significant pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a dimethylamino group and two carbonyl groups at positions 2 and 4. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various synthesized pyrimidine derivatives against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for the most active compounds are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 5 | E. coli | 5 |
| Compound 5 | S. aureus | 10 |
| Compound 5 | P. aeruginosa | 8 |
The results demonstrated that compound 5 exhibited superior antimicrobial activity compared to the reference drug cephradine .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that certain derivatives inhibited the growth of cancer cell lines significantly. For instance, a derivative was tested against the NCI-60 cancer cell panel and displayed up to 97% inhibition in specific cell lines .
The biological activities of this compound are attributed to its ability to interact with various biological targets. For example:
- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases, enzymes vital for DNA replication and transcription .
- Phosphatidylinositol-3-Kinase (PI3K) Inhibition : Certain fused azole-pyrimidines have been identified as effective inhibitors of PI3K-γ, which is implicated in various inflammatory and autoimmune diseases .
Study on Antidiabetic Effects
A study involving animal models demonstrated that a derivative of this compound significantly reduced blood glucose levels in diabetic rats. The treatment resulted in a notable decrease in α-amylase activity by up to 75% compared to controls . This suggests potential applications in diabetes management.
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of certain pyrimidine derivatives against neurodegenerative disorders like Alzheimer's disease. These compounds were shown to mitigate oxidative stress and improve cognitive function in animal models .
Q & A
What synthetic methodologies are effective for constructing 6-(dimethylamino)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence product purity?
The compound is typically synthesized via multi-step routes involving cyclization, alkylation, or formylation. For example, a two-step approach using Vilsmeier formylation (to introduce substituents) followed by cyclization with aryl-alkanone Mannich bases can yield pyrido[2,3-d]pyrimidine derivatives . Reaction conditions such as solvent polarity (e.g., DMF for alkylation), temperature (e.g., 80–100°C for cyclization), and catalysts (e.g., K₂CO₃ for promoting nucleophilic substitutions) critically impact yield and purity. Side reactions, such as over-alkylation, can be minimized by stoichiometric control of reagents .
Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm and carbonyl carbons at δ ~160–170 ppm) .
- X-ray Diffraction : Single-crystal analysis resolves hydrogen-bonding networks (e.g., O–H⋯O interactions between water molecules and carbonyl groups) and confirms planar geometry of the pyrimidine ring .
- HRMS/IR : High-resolution mass spectrometry validates molecular formulas, while IR confirms carbonyl (1700–1750 cm⁻¹) and amino (3200–3350 cm⁻¹) functionalities .
How can researchers evaluate the biological activity of this compound derivatives, particularly in enzyme inhibition?
- In vitro assays : Use enzyme-specific protocols (e.g., HIV reverse transcriptase RNase H inhibition via fluorescence-based assays) .
- Cytotoxicity screening : Employ cell viability assays (e.g., MTT) on human cell lines to differentiate therapeutic efficacy from toxicity .
- Dose-response studies : Measure IC₅₀ values to quantify potency and compare substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) .
What computational strategies are optimal for analyzing the electronic properties of this compound?
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV) to predict charge-transfer interactions and reactivity. B3LYP/6-311+G(d,p) basis sets align well with experimental UV-vis data .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic (carbonyl oxygens) and electrophilic (pyrimidine ring carbons) sites for reaction planning .
How does X-ray crystallography elucidate the supramolecular interactions of this compound derivatives?
Crystal structures reveal hydrogen-bonded networks (e.g., O–H⋯O between water molecules and carbonyl groups) and π-stacking interactions. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 27.6° for dimethylamino groups) indicate steric and electronic influences on packing .
What strategies address contradictory data in structure-activity relationship (SAR) studies of substituted derivatives?
- Systematic substitution : Compare analogs with varying substituents (e.g., 6-arylthio vs. 6-hetaryl groups) to isolate electronic/steric effects .
- Kinetic profiling : Measure binding constants (e.g., via surface plasmon resonance) to resolve discrepancies between in vitro and computational activity predictions .
How can reaction yields be optimized in multi-step syntheses of this compound analogs?
- Stepwise purification : Use column chromatography after each step to remove byproducts (e.g., unreacted Mannich bases) .
- Catalyst screening : Test Pd/C or NaOMe for cyclization steps to enhance efficiency (e.g., 78% yield for compound 6 in ) .
What methodologies are employed to assign NMR peaks for complex derivatives of this compound?
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals (e.g., aromatic protons in thiophene-substituted analogs) .
- Deuterium exchange : Identify exchangeable protons (e.g., NH groups at δ ~10–12 ppm) to confirm hydrogen-bonding patterns .
How can mechanistic studies clarify the interaction of this compound with biological targets?
- Molecular docking : Simulate binding poses with targets like HIV capsid proteins or kinases to identify key interactions (e.g., hydrogen bonds with active-site residues) .
- Kinetic isotope effects : Probe rate-limiting steps in enzyme inhibition using deuterated substrates .
What analytical challenges arise in characterizing hygroscopic or polymorphic forms of this compound?
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to assess stability.
- Powder XRD : Differentiate polymorphs (e.g., anhydrous vs. hydrate forms) and correlate with solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
